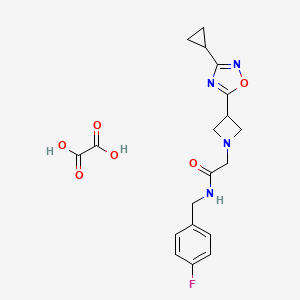

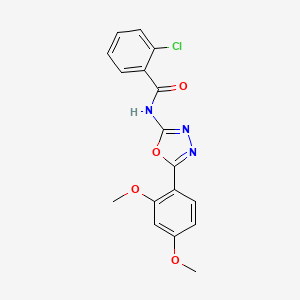

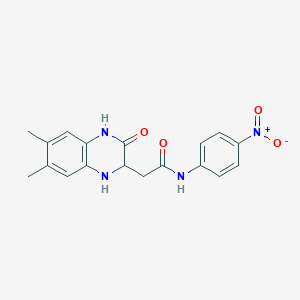

(1S,2S)-1-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S)-1-(Methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride is a chemical compound that is commonly used in scientific research. This compound is also known as MMTS and is a sulfhydryl-reactive compound that is used to modify proteins and peptides. MMTS is a versatile reagent that is used in various fields of research, including biochemistry, molecular biology, and pharmacology.

Aplicaciones Científicas De Investigación

Formation and Reactions of Cyclopropyl Derivatives

Jeffery and Stirling (1993) explored the formation of cyclopropylsulfones, revealing that when certain chlorosulfones are treated with methanolic methoxide, 1-arylsulfonyl-2-methoxy-2-methylcyclopropanes are formed via an addition–cyclisation sequence. This highlights the reactivity of similar compounds in intramolecular displacement reactions (Jeffery & Stirling, 1993).

Nucleophilic Substitutions Catalyzed by Palladium

Stolle et al. (1992) discussed the palladium(0) catalyzed nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides. This study showcases the synthetic potential of cyclopropyl derivatives in producing cyclopropylideneethyl derivatives through selective nucleophilic substitutions (Stolle et al., 1992).

Synthesis of Enantiomerically Pure Derivatives

Bräse et al. (1996) achieved the synthesis of chiral, nonracemic 2-alkoxy-1-alkynylcyclopropanes from enantiomerically pure glycidol derivatives. This work contributes to the field by providing a route to synthesize enantiomerically pure bicyclo-[3.3.0]oct-1-en-3-ones, demonstrating the utility of cyclopropyl derivatives in the synthesis of complex organic structures (Bräse et al., 1996).

Gold-Catalyzed Rearrangements

Hiault et al. (2016) presented a study on the gold-catalyzed rearrangement of (silylcyclopropenyl)methyl ethers into (silylmethylene)cyclopropanes. This transformation highlights the versatility of cyclopropane derivatives under gold-catalyzed conditions, providing a novel method for the synthesis of complex molecular structures (Hiault et al., 2016).

New Synthesis Methods for Sulfonyl Chlorides

Kim et al. (1992) developed a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides by aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides. This research offers a new and efficient route for the preparation of sulfonyl chlorides, emphasizing the importance of methoxymethyl derivatives in synthetic chemistry (Kim et al., 1992).

Propiedades

IUPAC Name |

(1S,2S)-1-(methoxymethyl)-2-methylcyclopropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO3S/c1-5-3-6(5,4-10-2)11(7,8)9/h5H,3-4H2,1-2H3/t5-,6+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRZGBQHGYSMSG-NTSWFWBYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC1(COC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]1(COC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-adamantyl)-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2849072.png)

![N-(3-fluorophenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2849079.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(4-isopropoxyphenyl)methanone oxalate](/img/structure/B2849080.png)

![6-[5-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2849086.png)